![molecular formula C48H34N2 B12093812 N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B12093812.png)
N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound exhibits aggregation-induced emission (AIE), which means it becomes more luminescent when aggregated in the solid state.
- TPP-mCP has better thermal stability, conformational stability, carrier capacity, and emission efficiency compared to mCP.
N,N-Di([1,1’-biphenyl]-4-yl)-4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine: , often referred to as TPP-mCP , combines two distinct moieties: a tetraphenylpyrazine (TPP) unit and a 1,3-di(9H-carbazol-9-yl)benzene (mCP) core.
Preparation Methods
Reaction Conditions: Detailed reaction conditions would require further research, but typical organic synthesis techniques apply.
Industrial Production: Information on large-scale industrial production methods for TPP-mCP is scarce, as it is primarily used in research and development.
Chemical Reactions Analysis
Reactivity: TPP-mCP may undergo various reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Reagents and conditions would depend on the desired transformation. For example, oxidation might involve oxidants like KMnO₄ or PCC.
Major Products: The major products resulting from these reactions would vary based on the specific reaction type.
Scientific Research Applications
Chemistry: TPP-mCP serves as an AIE-active host in organic light-emitting diodes (OLEDs), enhancing their performance.
Biology and Medicine: While direct applications in biology and medicine are limited, AIEgens like TPP-mCP contribute to OLED technology, which indirectly impacts healthcare devices.
Industry: TPP-mCP’s use in OLEDs contributes to energy-efficient displays and lighting.
Mechanism of Action
- The exact mechanism by which TPP-mCP exerts its effects is not explicitly documented. its AIE properties enhance OLED performance by improving electroluminescence.
Comparison with Similar Compounds
Similar Compounds: Other AIE-active compounds exist, such as 3,5-di(9H-carbazol-9-yl)tetraphenylsilane (a molecular host for blue OLEDs).
Uniqueness: TPP-mCP’s uniqueness lies in its combination of TPP and mCP moieties, resulting in improved properties.
Properties
Molecular Formula |
C48H34N2 |
|---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
N-[4-(4-carbazol-9-ylphenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C48H34N2/c1-3-11-35(12-4-1)37-19-27-41(28-20-37)49(42-29-21-38(22-30-42)36-13-5-2-6-14-36)43-31-23-39(24-32-43)40-25-33-44(34-26-40)50-47-17-9-7-15-45(47)46-16-8-10-18-48(46)50/h1-34H |
InChI Key |
LCPYTQFVQRPZCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12093730.png)
![1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)
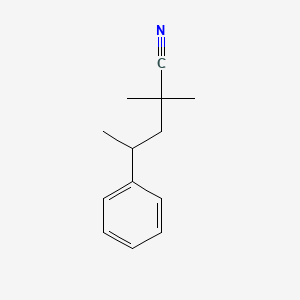




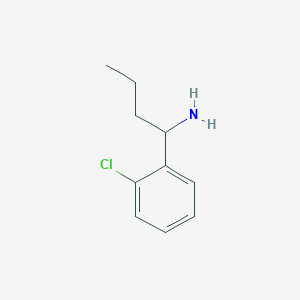
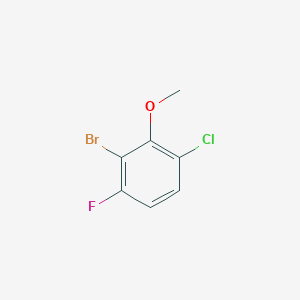
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate](/img/structure/B12093793.png)

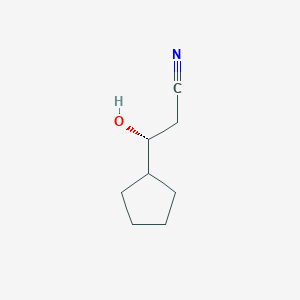
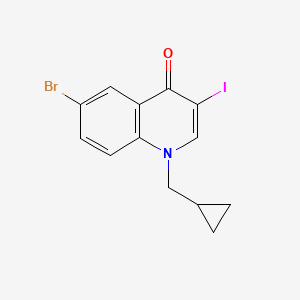
![(2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride](/img/structure/B12093819.png)
